

# Application Notes and Protocols for the Characterization of Unstable Enols

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## Compound of Interest

Compound Name: (Z)-Ethene-1,2-diol

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Enols, the tautomeric forms of carbonyl compounds, are often highly reactive and unstable intermediates in numerous chemical and biological processes.<sup>[1]</sup> Their transient nature makes them challenging to characterize directly. However, understanding their structure, stability, and dynamics is crucial for elucidating reaction mechanisms, controlling product selectivity, and understanding biochemical pathways.<sup>[2][3]</sup> This document provides detailed application notes and protocols for three powerful analytical techniques used to characterize unstable enols: Nuclear Magnetic Resonance (NMR) Spectroscopy, Ion Mobility-Mass Spectrometry (IM-MS), and Femtosecond Transient Absorption Spectroscopy (fs-TAS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Keto-Enol Tautomerism

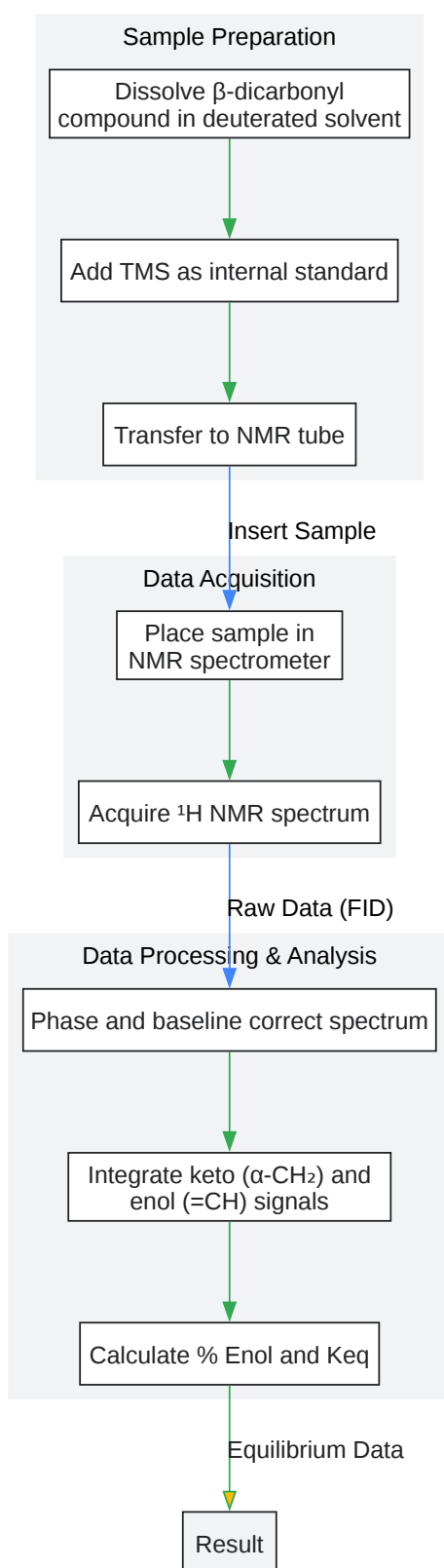
NMR spectroscopy is a cornerstone technique for studying keto-enol equilibria in solution.<sup>[4]</sup> Because the interconversion between keto and enol tautomers is often slow on the NMR timescale, distinct signals for both species can be observed and quantified.<sup>[5]</sup>

### Application Note:

Proton (<sup>1</sup>H) NMR is particularly effective for this analysis. The vinyl proton of the enol form and the  $\alpha$ -protons of the keto form typically appear in well-separated regions of the spectrum, allowing for straightforward integration to determine their relative concentrations.<sup>[4]</sup> Factors such as solvent polarity, temperature, and intramolecular hydrogen bonding can significantly

influence the position of the equilibrium.[6][7] For highly unstable or short-lived enols, specialized techniques like Flow NMR can be employed to monitor their formation and decay in real-time.[8][9] Deuterium labeling, where an  $\alpha$ -hydrogen is replaced with deuterium, can be used to confirm signal assignments and probe the mechanism of enolization, as the deuterium signal is not observed in  $^1\text{H}$  NMR.[10][11]

## Experimental Workflow: NMR Analysis of Keto-Enol Equilibrium



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Caption: Workflow for NMR analysis of keto-enol equilibrium.

## Protocol: $^1\text{H}$ NMR for Quantifying Keto-Enol Equilibrium

Objective: To determine the equilibrium constant ( $K_{eq}$ ) for the keto-enol tautomerism of a  $\beta$ -dicarbonyl compound (e.g., acetylacetone).[4]

Materials:

- $\beta$ -dicarbonyl compound (e.g., acetylacetone)
- Deuterated solvents (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ,  $\text{D}_2\text{O}$ )
- Tetramethylsilane (TMS) internal standard
- NMR tubes
- NMR Spectrometer ( $\geq 300$  MHz)

Procedure:

- Sample Preparation:
  - Prepare a solution of the  $\beta$ -dicarbonyl compound (e.g., 5% v/v) in a selected deuterated solvent.[6]
  - Add a small amount of TMS (1-2 drops) as an internal standard and set its chemical shift to 0 ppm.[6]
  - Vortex the solution until homogeneous and transfer approximately 0.6 mL to a clean, dry NMR tube.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Acquire a  $^1\text{H}$  NMR spectrum. Ensure the spectral width covers the range from 0 to at least 15 ppm to capture the potentially downfield-shifted enolic OH proton.[6]
  - Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

- Data Processing:
  - Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
  - Perform phasing and baseline correction on the resulting spectrum.
- Data Analysis:
  - Identify the characteristic peaks for the keto and enol forms. For acetylacetone in  $\text{CDCl}_3$ , typical signals are:
    - Keto form:  $\alpha\text{-CH}_2$  protons ( $\sim 3.5$  ppm) and  $\text{CH}_3$  protons ( $\sim 2.1$  ppm).<sup>[4]</sup>
    - Enol form: Vinyl  $=\text{CH}$  proton ( $\sim 5.5$  ppm) and  $\text{CH}_3$  protons ( $\sim 2.0$  ppm).<sup>[4]</sup>
  - Carefully integrate the area under the keto  $\alpha\text{-CH}_2$  signal ( $I_{\text{keto}}$ ) and the enol vinyl  $=\text{CH}$  signal ( $I_{\text{enol}}$ ).<sup>[5]</sup>
  - Calculate the percentage of the enol form using the following equation:
    - $\% \text{ Enol} = [I_{\text{enol}} / (I_{\text{enol}} + (I_{\text{keto}} / 2))] * 100$
    - Note: The keto integral is divided by 2 because the signal corresponds to two protons ( $\text{CH}_2$ ), while the enol signal corresponds to one proton ( $=\text{CH}$ ).
  - Calculate the equilibrium constant,  $K_{\text{eq}} = [\% \text{ Enol}] / [\% \text{ Keto}]$ .<sup>[5]</sup>

## Quantitative Data: Solvent Effects on Keto-Enol Equilibrium

The equilibrium between keto and enol forms is highly dependent on the solvent. Generally, nonpolar solvents favor the enol form, which can be stabilized by intramolecular hydrogen bonding, while polar, protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form.<sup>[4][12]</sup>

| Compound                        | Solvent   | % Enol at Equilibrium | Keq ([Enol]/[Keto]) |
|---------------------------------|-----------|-----------------------|---------------------|
| Acetylacetone                   | Gas Phase | 92                    | 11.5                |
| Cyclohexane                     | 95        | 19.0                  | 0.89                |
| Benzene                         | 86        | 6.14                  |                     |
| Chloroform (CDCl <sub>3</sub> ) | 81        | 4.26                  |                     |
| Water (D <sub>2</sub> O)        | 15        | 0.18                  |                     |
| Ethyl Acetoacetate              | Gas Phase | 47                    |                     |
| Hexane                          | 46        | 0.85                  | 0.14                |
| Chloroform (CDCl <sub>3</sub> ) | 12        | 0.14                  |                     |
| Water (D <sub>2</sub> O)        | 0.4       | 0.004                 |                     |

(Note: Data compiled and representative of values found in chemical literature.[4][5])

## Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, before mass analysis.[13][14] This makes it exceptionally well-suited for distinguishing between tautomers, such as keto and enol forms, which have the same mass but different three-dimensional structures.[15][16]

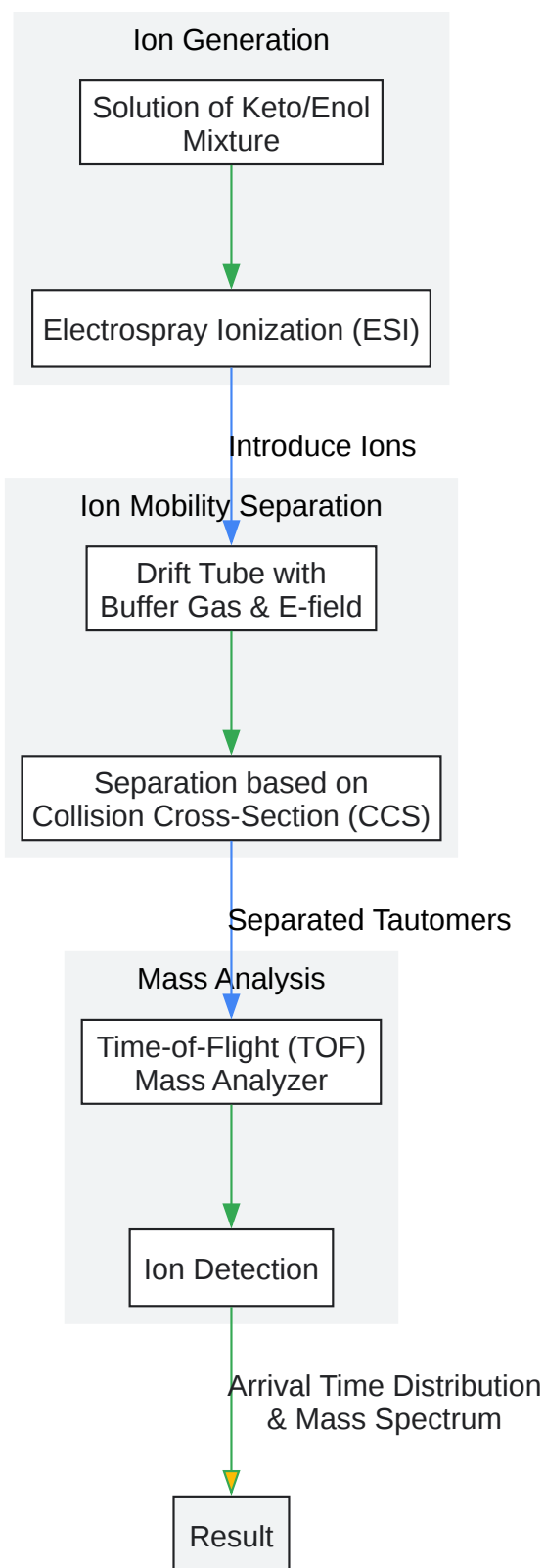
### Application Note:

In an IM-MS experiment, keto and enol tautomers are ionized, typically using a soft ionization method like electrospray ionization (ESI), and introduced into a drift tube filled with an inert buffer gas.[17] Under the influence of a weak electric field, ions travel through the drift tube, experiencing collisions with the buffer gas. Compact ions (often the keto form) experience fewer collisions and travel faster than more elongated ions (often the enol form).[15] This difference in drift time allows for their separation. The separated ions are then passed to a mass spectrometer for mass-to-charge ratio ( $m/z$ ) analysis.[14] This technique allows for the

unambiguous characterization of different tautomeric forms that may coexist in the gas phase.

[\[15\]](#)[\[17\]](#)

## Experimental Workflow: Tautomer Separation by IM-MS



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Caption: Workflow for tautomer analysis using IM-MS.



## Protocol: Characterization of Tautomers by IM-MS

Objective: To separate and identify keto and enol tautomers of a compound (e.g., curcumin) in the gas phase.[\[15\]](#)[\[16\]](#)

Materials:

- Analyte of interest (e.g., curcumin)
- High-purity solvents (e.g., methanol, acetonitrile, water)
- Volatile acid or base if needed for ionization (e.g., formic acid, ammonium hydroxide)
- Ion Mobility-Mass Spectrometer (e.g., Waters SELECT SERIES Cyclic IMS, Agilent 6560 IM-QTOF)[\[15\]](#)[\[16\]](#)

Procedure:

- Sample Preparation:
  - Prepare a dilute solution of the analyte (e.g., 1-10  $\mu$ M) in a suitable solvent system for ESI.
- Instrument Calibration:
  - Calibrate the mass spectrometer in both MS and IM modes using a standard calibration solution (e.g., Agilent tune mix).[\[16\]](#)
- Ion Generation:
  - Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5  $\mu$ L/min).
  - Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable ion signal for the deprotonated or protonated molecule of interest.
- Ion Mobility Separation:
  - Allow the generated ions to enter the ion mobility drift cell, which is filled with a buffer gas (typically nitrogen).[\[16\]](#)

- Apply a weak electric field across the cell to drive ion migration.
- Record the arrival time distribution (ATD) of the ions at the detector. Different tautomers will appear as distinct peaks in the ATD.[15]
- Mass Analysis:
  - Fragment the tautomers separated by ion mobility to obtain individual fragmentation spectra.[15]
  - Analyze the mass spectra corresponding to each peak in the ATD. All tautomers will have the same  $m/z$ , but their different arrival times confirm their structural differences.
- Data Analysis:
  - Process the data using instrument-specific software (e.g., Waters Cyclic IMS System software, Agilent IM-MS Browser).[16]
  - Measure the collision cross-section (CCS) values for each separated species. CCS is a key physical parameter related to the ion's shape and size.[16]
  - Compare the fragmentation patterns of the separated tautomers, which are often significantly different and can aid in structural assignment.[15]

## Femtosecond Transient Absorption Spectroscopy (fs-TAS)

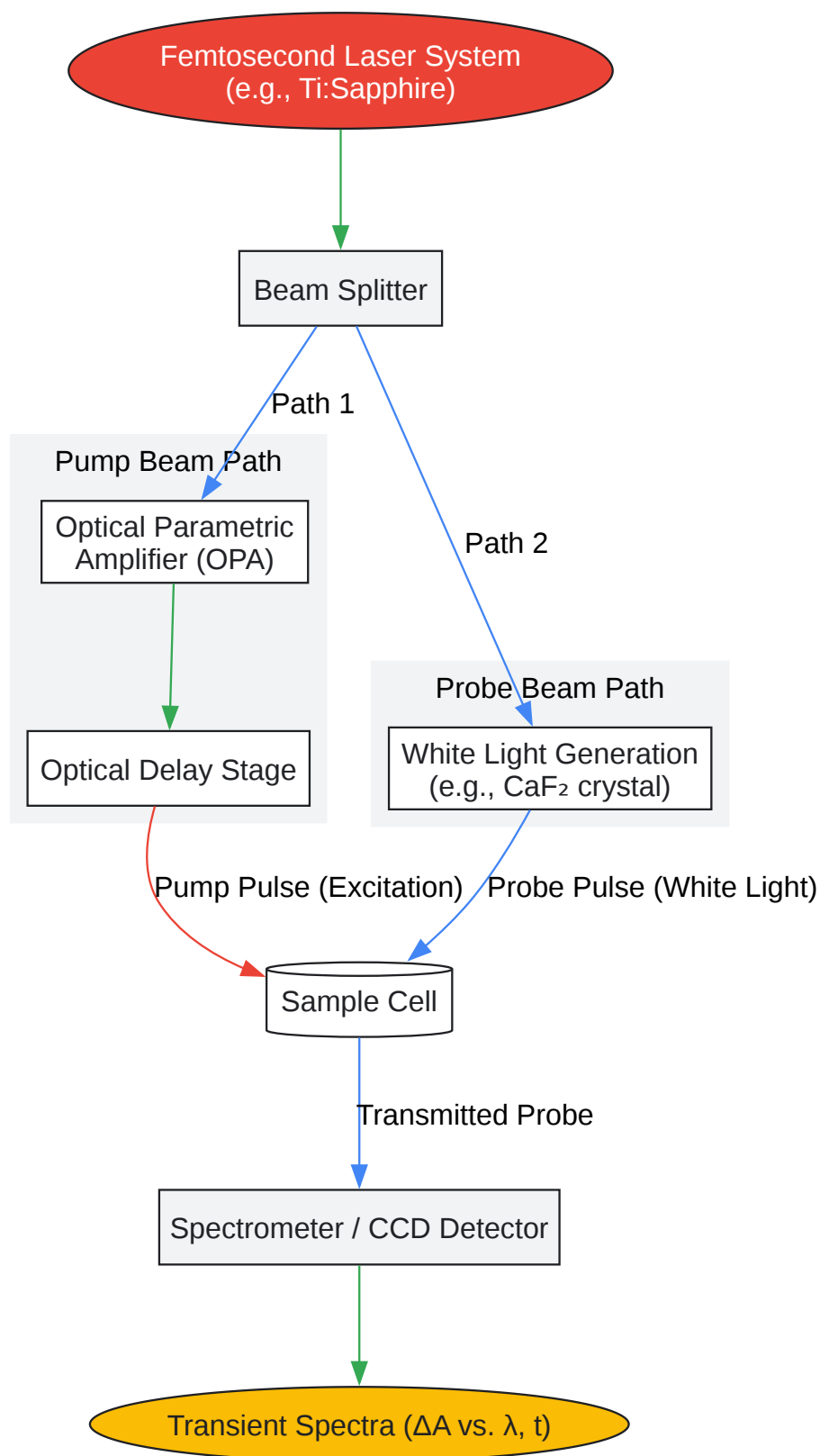
fs-TAS is an ultrafast pump-probe technique used to study photo-induced processes on the femtosecond ( $10^{-15}$  s) to nanosecond ( $10^{-9}$  s) timescale.[18] It is ideal for directly observing the dynamics of enol formation and decay when these processes are triggered by light.[19]

### Application Note:

In a typical fs-TAS experiment, an ultrashort 'pump' laser pulse excites the sample, initiating the chemical process (e.g., photo-induced enolization).[20] A second, time-delayed 'probe' pulse, usually a broadband white-light continuum, passes through the sample and its absorption is measured.[21] By varying the time delay between the pump and probe pulses, one can track

the appearance and disappearance of transient species, such as the enol form.<sup>[19]</sup> The resulting data is a 3D map of differential absorbance ( $\Delta A$ ) versus wavelength and time, which provides detailed kinetic and mechanistic information about the short-lived enol intermediate.<sup>[18][20]</sup>

## Experimental Workflow: fs-TAS Pump-Probe Measurement



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Caption: Schematic of a pump-probe fs-TAS experiment.

## Protocol: Probing Enol Dynamics with fs-TAS

Objective: To monitor the formation and decay kinetics of a photo-generated enol.[\[19\]](#)

Materials:

- Photoreactive carbonyl compound
- Spectroscopic grade solvent
- Femtosecond laser system (e.g., amplified Ti:Sapphire laser)[\[18\]](#)
- Pump-probe transient absorption spectrometer[\[22\]](#)
- Sample cell (e.g., 1 or 2 mm path length quartz cuvette)[\[18\]](#)

Procedure:

- Sample Preparation:
  - Prepare a solution of the sample in a spectroscopic grade solvent. The concentration should be adjusted to have an optical density (OD) of ~0.3-0.5 at the pump excitation wavelength.
- System Setup:
  - Generate the pump pulse at a wavelength that will be absorbed by the keto form to initiate the reaction.
  - Generate the probe pulse as a broadband white-light continuum.
  - Align the pump and probe beams so they spatially overlap within the sample cell.
- Data Acquisition:
  - Measure the absorption spectrum of the probe light through the unexcited sample (pump beam blocked).

- Measure the absorption spectrum of the probe light through the excited sample (pump beam unblocked) at a specific time delay.
- Repeat this process for a range of time delays by adjusting the optical delay stage. Delays can range from femtoseconds to nanoseconds.[18]
- Data Processing:
  - For each time delay, calculate the change in absorbance ( $\Delta A$ ) using the formula:
    - $\Delta A = -\log(I_{\text{excited}} / I_{\text{unexcited}})$
    - Where  $I_{\text{excited}}$  is the intensity of the probe light transmitted through the excited sample and  $I_{\text{unexcited}}$  is the intensity through the unexcited sample.
  - Construct a 2D contour plot of  $\Delta A$  as a function of wavelength and time delay.
- Data Analysis:
  - Analyze the transient spectra to identify spectral features corresponding to the enol intermediate. This may include a ground-state bleach (negative  $\Delta A$ ) of the starting keto form and a positive excited-state absorption or product absorption band for the enol.[19][20]
  - Extract kinetic traces by plotting  $\Delta A$  at specific wavelengths as a function of time.
  - Fit these kinetic traces to exponential decay models to obtain time constants for the formation and decay of the unstable enol.[23]

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